Glycerol formal

Catalog No.
S6567264
CAS No.
1246647-95-9
M.F
C8H16O6
M. Wt
208.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerol formal

CAS Number

1246647-95-9

Product Name

Glycerol formal

Molecular Formula

C8H16O6

Molecular Weight

208.2

Glycerol formal, also known as glycerol acetal, is an organic compound characterized by its light liquid form and unique chemical structure. It consists predominantly of two cyclic ether compounds: approximately 60% 5-hydroxy-1,3-dioxane and about 40% 4-hydroxymethyl-1,3-dioxolane. The molecular formula for glycerol formal is C4H8O3C_4H_8O_3, with a molecular weight of approximately 104.11 g/mol. This compound is almost odorless and exhibits a clear appearance at room temperature, making it suitable for various applications in the chemical and pharmaceutical industries .

Glycerol formal is primarily synthesized through condensation reactions involving glycerol and formaldehyde. The general reaction can be represented as follows:

Glycerol+FormaldehydeGlycerol Formal+Water\text{Glycerol}+\text{Formaldehyde}\rightarrow \text{Glycerol Formal}+\text{Water}

This reaction typically requires an acid catalyst, such as sulfuric acid or a functionalized ionic liquid, to facilitate the process. Notably, the synthesis can occur under mild conditions, yielding high product selectivity and efficiency .

Key Reaction Pathways

  • Condensation Reaction: Glycerol reacts with formaldehyde to form glycerol formal while releasing water.
  • Ionic Liquid Catalysis: The use of ionic liquids as catalysts enhances reaction efficiency and allows for catalyst recycling .

Glycerol formal has demonstrated potential biological activities, particularly in drug delivery systems. It serves as a solvent for various pharmaceutical compounds, improving their solubility and stability in aqueous environments. Studies have indicated its utility in toxicity testing as an injection solvent, showcasing its biocompatibility .

Additionally, glycerol formal has been explored for its role in enhancing the delivery of antibiotics in animal models, indicating its significance in therapeutic applications .

Several methods exist for synthesizing glycerol formal:

  • Acid-Catalyzed Condensation: This traditional method involves reacting glycerol with formaldehyde in the presence of a strong acid catalyst (e.g., sulfuric acid) to promote condensation and water removal .
  • Ionic Liquid Catalysis: A more modern approach utilizes functionalized ionic liquids as catalysts, which allows for milder reaction conditions and higher yields. This method has been noted for its environmental benefits due to reduced waste and energy consumption during synthesis .
  • Batch Process: A batch process can be employed where paraformaldehyde reacts with crude glycerin without secondary distillation agents for water removal, simplifying the production process .

Glycerol formal finds diverse applications across various fields:

  • Pharmaceuticals: Used as an emulsifier in parenteral formulations and as a solvent for drug delivery systems.
  • Chemical Industry: Acts as a cosolvent for water-insoluble compounds, facilitating their subsequent aqueous dilution.
  • Research: Utilized in multi-step synthesis processes for complex organic compounds, including analogs of antiviral drugs like acyclovir .
  • Green Chemistry: Recognized as a bio-genic solvent due to its favorable environmental profile compared to traditional solvents.

Research on glycerol formal's interactions has highlighted its low toxicity profile. For instance, studies indicate that it does not exhibit acute toxicity in animal models; oral and dermal LD50 values exceed 2000 mg/kg in rats . Furthermore, it is classified under GHS as non-corrosive and non-irritating to skin but may cause serious eye irritation upon contact .

These properties make glycerol formal a safer alternative for various applications compared to more hazardous solvents.

Compound NameStructure TypeKey FeaturesUnique Aspects of Glycerol Formal
GlycerinTriolCommonly used as a humectantContains cyclic structures
Ethylene glycolDiolWidely used antifreezeHigher toxicity compared to glycerol formal
Propylene glycolDiolUsed in food and pharmaceuticalsLess effective as a solvent than glycerol formal
Acetals (General)AcetalFormed from aldehydes and alcoholsSpecific composition of dioxane derivatives

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types